Product packaging for 1-Phenylphenacyl sulfide(Cat. No.:CAS No. 106991-84-8)

1-Phenylphenacyl sulfide

Cat. No.: B11940643
CAS No.: 106991-84-8
M. Wt: 422.5 g/mol
InChI Key: RJCISMJZIFOITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenylphenacyl sulfide is an organic sulfur compound of significant interest in catalytic and synthetic chemistry research. Its primary research application is as a key substrate in the study of asymmetric oxidation reactions for the synthesis of chiral sulfoxides . Researchers utilize this compound to develop and evaluate novel catalytic systems; for instance, it has been used with catalytic systems based on terpene ligands to produce the corresponding sulfoxide with an enantiomeric excess of up to 47% . The resulting chiral sulfoxides are valuable intermediates in the synthesis of various biologically active molecules and are important in the field of fine chemical production . This product is intended For Research Use Only and is not approved for use in humans, animals, or for any other diagnostic, therapeutic, or personal applications. Researchers should consult the safety data sheet and handle this compound using appropriate laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O2S B11940643 1-Phenylphenacyl sulfide CAS No. 106991-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106991-84-8

Molecular Formula

C28H22O2S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(2-oxo-1,2-diphenylethyl)sulfanyl-1,2-diphenylethanone

InChI

InChI=1S/C28H22O2S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)31-28(24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20,27-28H

InChI Key

RJCISMJZIFOITC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 Phenylphenacyl Sulfide and Analogous Complex Keto Sulfides

Direct Carbon-Sulfur Bond Formation Approaches

The direct formation of the carbon-sulfur bond adjacent to a carbonyl group is the most common strategy for synthesizing β-keto sulfides. These methods leverage the reactivity of either a sulfur-based nucleophile with an electrophilic ketone derivative or a ketone-derived nucleophile with an electrophilic sulfur species.

Nucleophilic Substitution Reactions with Thiolate Anions

A foundational and widely practiced method for synthesizing β-keto sulfides is the nucleophilic substitution reaction between an α-haloketone and a thiol or its corresponding thiolate anion. nih.govnih.gov This SN2-type reaction is effective due to the enhanced electrophilicity of the α-carbon, which is activated by the adjacent carbonyl group. nih.gov For the synthesis of a compound like phenacyl phenyl sulfide (B99878), phenacyl bromide would be treated with a base-activated thiophenol. The thiolate anion acts as a potent nucleophile, displacing the bromide to form the desired C-S bond.

A variation that avoids the direct use of often malodorous thiols involves a two-step, one-pot methodology. This process begins with an α-haloketone, a thiocarboxylate (like potassium thioacetate), and an alkyl halide. beilstein-journals.org An initial reaction forms a sulfur-containing enol ester, which is then hydrolyzed, often using a lipase (B570770) catalyst under mild conditions, to yield the final β-keto sulfide. beilstein-journals.orgnih.gov This chemoenzymatic approach offers a versatile and robust route to a diverse range of β-keto sulfides under benign conditions. beilstein-journals.org

Alkylation Strategies Involving Disulfides

An alternative to using thiols involves the sulfenylation of ketone enolates with disulfides. In this approach, a ketone is first deprotonated with a suitable base to form an enolate, which then acts as a carbon-centered nucleophile. This enolate attacks the electrophilic sulfur-sulfur bond of a disulfide, such as diphenyl disulfide. The reaction results in the cleavage of the disulfide bond and the formation of a new C-S bond, yielding the β-keto sulfide and a thiolate byproduct. This method has been applied in the synthesis of various sulfur-containing compounds.

Palladium- and Copper-Catalyzed C-S Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-S bonds, offering high efficiency and broad substrate scope under milder conditions than many classical methods. nih.govnih.gov

Palladium-Catalyzed Reactions The palladium-catalyzed coupling of aryl halides and thiols, first reported by Migita, has become a powerful tool for constructing diaryl and aryl alkyl thioethers. nih.govnih.gov These reactions typically employ a palladium catalyst, often with specialized phosphine (B1218219) ligands, to couple an aryl halide with a thiol. nih.govorgsyn.org The development of advanced ligand systems, such as SPhos and those of the Josiphos family, has expanded the scope to include less reactive aryl chlorides and triflates and improved tolerance for various functional groups. nih.gov Heterogeneous catalysts like Pd/C have also been employed, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Copper-Catalyzed Reactions Copper-catalyzed C-S cross-coupling reactions are an attractive and more economical alternative to palladium-based systems. researchgate.net Various copper sources, including CuI, CuBr, and CuO, have been shown to effectively catalyze the coupling of thiols with aryl halides. nih.govorganic-chemistry.org These reactions can often be performed with or without a ligand, and some protocols are effective in environmentally benign solvents like water. organic-chemistry.org For instance, a practical synthesis of aryl sulfides using a copper catalyst was developed to overcome some limitations of earlier methods, establishing a firm basis for copper-catalyzed C-S bond formation. nih.gov Copper catalysis is also effective for producing β-keto sulfones from enol silyl (B83357) ethers and sodium arylsulfinates, which are structurally related to keto-sulfides. researchgate.net

Catalyst SystemReactantsKey FeaturesReference
Pd(PPh₃)₄Aryl Halides & ThiolsPioneering method; requires high temperatures. nih.govnih.gov
Pd(OAc)₂ / LigandAryl Halides/Triflates & ThiolsLigands (e.g., DiPPF, CyPF-t-Bu) broaden substrate scope. nih.govnih.gov
Pd/CAryl Halides & ThiolsHeterogeneous, reusable catalyst; environmentally friendly. mdpi.com
CuI / LigandAryl Iodides & ThiolsPractical and economical synthesis of aryl sulfides. nih.gov
CuO / 1,10-phenanthrolineAryl Iodides & ThiolsMicrowave-promoted reaction in water. organic-chemistry.org
Ni(dppbz)Br₂Aryl Bromides & ThiolatesEarly example of nickel catalysis; requires high temperatures. nih.govthieme-connect.com

Indium-Catalyzed Thioetherification Methods

Indium-catalyzed reactions have emerged as a valuable tool for C-S bond formation. Direct thioetherification can be achieved through the indium-catalyzed reductive coupling of carboxylic acids with thiols. organic-chemistry.orgacs.org For example, a system using InBr₃ and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) effectively couples aromatic carboxylic acids and thiols. organic-chemistry.orgacs.org A related system with InI₃ is suitable for aliphatic carboxylic acids. organic-chemistry.org

Another approach involves the indium triiodide-catalyzed substitution of acetates with thiosilanes, providing access to a wide range of thioethers from various alkyl, benzylic, and allylic acetates. organic-chemistry.orgorganic-chemistry.org Furthermore, indium tri(organothiolate) derivatives have been shown to be effective nucleophilic partners in palladium-catalyzed C-S cross-coupling reactions, highlighting the versatility of indium-based reagents in modern synthesis. organic-chemistry.org

Precursor Synthesis and Functional Group Transformations in the Phenacyl Moiety

The synthesis of 1-phenylphenacyl sulfide and its analogs is critically dependent on the availability of suitably functionalized phenacyl precursors, most notably α-haloketones.

Synthesis of Halophenacyl Precursors (e.g., 4-Phenylphenacyl Bromide)

α-Haloketones are key intermediates for many of the synthetic routes to β-keto sulfides. nih.gov The direct halogenation of ketones is a common method for their preparation. nih.gov For instance, the bromination of a ketone like 4-phenylacetophenone yields 2-bromo-1-(biphenyl-4-yl)ethanone, also known as 4-phenylphenacyl bromide. This reaction is typically reversible, and measures may be taken to remove the hydrogen bromide byproduct to drive the reaction to completion. nih.gov

4-Phenylphenacyl bromide is a versatile building block used in the synthesis of numerous compounds. researchgate.netbiosynth.comchemmethod.comprepchem.comuokerbala.edu.iq Its reaction with various nucleophiles allows for the introduction of diverse functionalities, making it a staple precursor in the synthesis of complex heterocyclic and acyclic structures.

PrecursorReagentProductReference
4-Phenylphenacyl bromideImidazole4-Biphenylyl imidazol-1-yl-methyl ketone prepchem.com
4-Phenylphenacyl bromide1,10-Phenanthroline1-(4-Phenylphenacyl)-1,10-phenanthrolinium bromide researchgate.net
4-Phenylphenacyl bromideAcetic Acid4-Phenylphenacyl acetate prepchem.com
4-Phenylphenacyl bromideThiosemicarbazide (B42300) derivativeThiazolidine derivative uokerbala.edu.iq
4-Phenylphenacyl bromideSubstituted urea (B33335) derivativeOxazole derivative chemmethod.com

Strategic Employment of Sulfur Sources in Coupling Reactions

The formation of the crucial carbon-sulfur (C-S) bond in keto-sulfides like this compound relies on the strategic selection of a sulfur source, which acts as the sulfur nucleophile or its precursor in the reaction.

Historically, the most direct method involves the reaction of an α-haloketone, such as 2-bromo-1,2-diphenylethan-1-one (an α-haloketone precursor to this compound), with a thiol (R-SH) or its corresponding thiolate salt. nih.govnih.gov This approach, analogous to the Williamson ether synthesis, is a straightforward SN2 substitution. youtube.com While effective, the use of volatile and malodorous thiols presents practical challenges. beilstein-journals.org

To circumvent the issues associated with thiols, a variety of alternative sulfur-donating reagents have been developed:

Disulfides (RSSR) : These can react with α,β-unsaturated carbonyl compounds in the presence of specific catalysts to yield β-keto sulfides. beilstein-journals.org

S-Alkyl, S-Aryl, and S-Vinyl Thiosulfates (Bunte Salts) : These stable, odorless crystalline solids react with Grignard reagents to produce sulfides, avoiding the direct use of thiols. organic-chemistry.org

β-Sulfinylesters : In a transition-metal-free approach, β-sulfinylesters have been utilized as a versatile sulfur source for the direct thiolation of 1,3-dicarbonyl compounds. organic-chemistry.org The reaction proceeds through the in situ formation of a sulfonium (B1226848) salt, followed by a retro-Michael C-S bond cleavage, achieving high yields. organic-chemistry.org

Sodium Sulfinates (RSO₂Na) : These are common precursors for generating sulfonyl radicals, which can then be used to synthesize β-keto sulfones, closely related structures to β-keto sulfides. researchgate.netscielo.br

Thiourea ((NH₂)₂C=S) : This reagent can be used as a thiol surrogate. It reacts with an alkyl halide to form an isothiourea salt, which is then hydrolyzed to yield the thiol in situ, thereby avoiding the direct handling of the volatile thiol. libretexts.org

N-(Thioaryl)phthalimides : These have been employed in palladium-catalyzed C-H bond functionalization to create aryl sulfides. beilstein-journals.org

The choice of sulfur source is often dictated by the specific synthetic strategy, substrate compatibility, and desired reaction conditions, with a growing emphasis on thiol-free protocols for improved laboratory practice. beilstein-journals.org

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry has introduced sophisticated protocols and catalytic systems to enhance the synthesis of complex sulfides, focusing on efficiency, selectivity, and sustainability.

Ionic liquids (ILs) and solid acid catalysts have emerged as green alternatives to traditional solvents and homogeneous catalysts in organic synthesis. nih.govsci-hub.se

Ionic Liquids (ILs) have been employed as both catalysts and reaction media for C-S bond formation. For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmim]OH, has been shown to be a highly efficient catalyst for the one-pot, three-component coupling of an aldehyde, nitromethane, and a thiol to synthesize β-nitro sulfides in water. scispace.com Imidazolium-based ionic liquids, such as [bmim]Cl-AlCl₃, can function as both a reaction medium and a Friedel-Crafts catalyst for sulfonylation reactions. jchemrev.com The use of ILs can facilitate product isolation and catalyst recycling, aligning with the principles of green chemistry. scispace.com

Solid Acid Catalysts , which are heterogeneous catalysts, offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netsci-hub.se While direct application to this compound synthesis is not extensively documented, their utility is demonstrated in related transformations. For example, a biomass-derived copper catalyst supported on a solid matrix has been successfully used for the C-S coupling reaction to form β-keto sulfones from ketone hydrazones and sodium sulfinates. researchgate.net This heterogeneous catalyst was easily recovered and reused multiple times without a significant loss of activity. researchgate.net Silica-grafted imidazolium-based ionic liquids with acidic functional groups also act as recyclable solid acid catalysts for various organic transformations. sci-hub.se

Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions under mild conditions, often at room temperature. sioc-journal.cn These methods typically involve the generation of radical intermediates through single-electron transfer (SET) processes. nih.gov

Photocatalytic strategies have been successfully applied to the synthesis of β-keto sulfides and their derivatives. One approach involves a photoredox-catalyzed coupling of sulfides with acyl azoliums. nih.gov In this system, a photocatalyst facilitates the oxidation of a sulfide to a sulfur radical cation, which then deprotonates to form an α-thio radical. This radical couples with a ketyl radical generated from the acyl azolium, ultimately forming the β-keto sulfide. nih.gov

Organophotoredox catalysis , which avoids the use of transition metals, offers a particularly green approach. Eosin Y, a well-known organic dye, has been used as an organophotoredox catalyst for the difunctionalization of alkenes with thiophenols and atmospheric oxygen to produce β-keto sulfoxides. rsc.org Another metal-free strategy reports the thiolation of C(sp³)–H bonds with thioacids through a visible light-induced radical relay, achieving high yields and excellent atom economy. rsc.org Furthermore, visible-light has been used to mediate the synthesis of β-ketosulfones from alkynes and arylazosulfones, using atmospheric oxygen as the oxidant without a dedicated photocatalyst. mdpi.com

A summary of representative photocatalytic approaches is presented below:

Reaction TypeReactantsCatalyst/ConditionsProductRef.
α-C(sp³)–H FunctionalizationSulfides, IsatinsChiral Gallium(III) Complex / LightFunctionalized Sulfides researchgate.net
Alkene DifunctionalizationAlkenes, Thiophenols, O₂Eosin Y / Visible Lightβ-Keto Sulfoxides rsc.org
Acyl Azolium CouplingSulfides, Acyl AzoliumsPhotoredox Catalyst / Lightβ-Keto Sulfides nih.gov
Alkyne DifunctionalizationAlkynes, Arylazosulfones, O₂Blue LEDs, 50 °Cβ-Ketosulfones mdpi.com

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules containing multiple functional groups. In the context of keto-sulfides, this involves directing the C-S bond formation to a specific carbon atom, often in the presence of other reactive sites.

Regioselectivity is critical when the ketone substrate is unsymmetrical or possesses multiple potential reaction sites. For instance, in the reaction of nucleophiles with α-haloketones, attack can occur at the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. mdpi.com The outcome is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions. cdnsciencepub.com Soft nucleophiles, like thiolates, preferentially attack the "soft" α-carbon or halogen, leading to substitution or reduction, whereas hard nucleophiles attack the "hard" carbonyl carbon. cdnsciencepub.com

Modern methods have achieved high levels of selectivity. For example, a photoinduced, site-selective α-C(sp³)–H functionalization of sulfides has been reported using a chiral gallium(III) complex as the catalyst. researchgate.net This method allows for the direct and controlled modification of sulfides. Similarly, electrochemical methods have been developed for the highly efficient and site-selective α-thiolation of 1,3-dicarbonyl compounds, avoiding the need for chemical oxidants. researchgate.net

Chemoselectivity involves the selective reaction of one functional group in the presence of others. A chemoenzymatic, thiol-free method for synthesizing β-keto sulfides demonstrates excellent selectivity. nih.govbeilstein-journals.org This process combines a multicomponent reaction with a lipase-catalyzed hydrolysis, allowing for the selective synthesis of a diverse set of β-keto sulfides under mild conditions. nih.gov Another example is the chemoselective α-sulfenylation of α,β-unsaturated carbonyl compounds using N-thiophthalimides, where the reaction pathway can be directed to either α-sulfenylation or β-thiolation by careful choice of reagents. beilstein-journals.org

Photocatalytic and Organophotoredox Approaches to C-S Bond Formation

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is crucial, particularly for pharmaceutical applications. For derivatives of this compound, where the carbon atom bearing the sulfur and phenyl groups is a stereocenter, stereoselective synthesis aims to produce a single enantiomer.

Asymmetric synthesis of β-keto sulfides and their derivatives can be achieved through several strategies:

Enantioselective Oxidation : A common approach involves the enantioselective oxidation of a prochiral β-keto sulfide to a chiral β-keto sulfoxide (B87167). This has been accomplished using chiral titanium complexes, such as a complex of titanium and (S,S)-hydrobenzoin, with tert-butyl hydroperoxide as the oxidant. researchgate.net This method can produce β-keto sulfoxides with very high enantiomeric excess (>98% ee). researchgate.net

Chiral Catalysis : The use of chiral catalysts can induce stereoselectivity in C-S bond formation. A photoinduced, stereoselective α-C(sp³)–H functionalization of sulfides has been achieved using a chiral gallium(III)‐N,N′‐dioxide complex, demonstrating a method for creating complex chiral sulfides with high efficiency. researchgate.net

Reduction of Chiral Precursors : Chiral β-hydroxy sulfones have been prepared via the enantiospecific reduction of chiral β-keto sulfones. capes.gov.br The stereochemical outcome of the newly formed alcohol center can be controlled by the choice of the reducing agent (e.g., DIBAL-H or LAH). capes.gov.br Similarly, the stereoselective reduction of chiral β-keto sulfoxides is a well-established method for producing chiral β-hydroxy sulfoxides, which are valuable synthetic intermediates. medcraveonline.com

Vinologous Mukaiyama Aldol Reaction : This reaction has been employed for the stereoselective synthesis of chiral keto sulfides. researchgate.net The methodology allows for the creation of multiple bonds and stereocenters in a single step, providing a useful route to chiral sulfide-containing molecules. researchgate.net

These stereoselective methods are essential for accessing enantiomerically pure derivatives of this compound, enabling further investigation into their specific properties and applications.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Phenylphenacyl Sulfide

Mechanistic Investigations of Nucleophilic Reactivity at Sulfur

The sulfur atom in 1-phenylphenacyl sulfide (B99878) exhibits nucleophilic character, readily participating in reactions that lead to the formation of sulfonium (B1226848) ions. This reactivity is a cornerstone of its chemical behavior, influencing subsequent rearrangement and transformation pathways.

Sulfonium ions are positively charged organosulfur compounds with three organic substituents attached to a central sulfur atom, represented by the general formula [R₃S]⁺X⁻. nih.govwikipedia.org These species are typically synthesized through the reaction of thioethers with alkyl halides. wikipedia.org For instance, the reaction of dimethyl sulfide with iodomethane (B122720) yields trimethylsulfonium (B1222738) iodide via an SN2 mechanism. wikipedia.org The pyramidal structure of sulfonium ions with three different substituents can lead to chirality at the sulfur atom, with a significant energy barrier to inversion, making them optically stable. nih.govwikipedia.org

The formation of sulfonium salts from 1-phenylphenacyl sulfide is a critical initial step for many of its subsequent reactions. These salts can be generated by reacting the sulfide with alkylating agents. wikipedia.orgchemistry-reaction.com The resulting sulfonium salt can then be deprotonated by a strong base to form a sulfur ylide, a zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur atom. numberanalytics.com The stability of this ylide is influenced by factors such as the electronegativity of the heteroatom and the presence of stabilizing groups. numberanalytics.com

Recent advancements have utilized photoredox catalysis to expand the applications of phenacyl sulfonium salts and their corresponding sulfur ylides. rsc.org For example, visible-light-induced multicomponent reactions involving α-carbonyl sulfur ylides have been developed. rsc.org In these processes, the oxidation of the sulfur ylide can lead to a key α-carbonyl radical cation intermediate, which then participates in further reactions. rsc.org The reactivity of sulfonium ions is diverse; they can act as alkylating agents, with the positively charged sulfur atom serving as a good leaving group. udel.edu This is exemplified by the biological methylating agent S-adenosylmethionine. udel.edulibretexts.org

The reactivity of sulfonium salts derived from this compound is summarized in the following table:

Reactant ClassProduct TypeReaction Description
Strong BaseSulfur YlideDeprotonation of the carbon alpha to the sulfonium group. wikipedia.orgnumberanalytics.com
NucleophilesAlkylated ProductsThe sulfonium group acts as a leaving group in SN2 reactions. udel.edu
Photoredox CatalysisRadical IntermediatesOxidation of the corresponding ylide to form radical cations. rsc.org

The basicity of a sulfide refers to its ability to accept a proton. While hydrogen sulfide itself is a weak acid, organic sulfides (thioethers) can be protonated to form sulfonium ions. The equilibrium of this protonation is influenced by the structure of the sulfide and the reaction conditions. The presence of electron-withdrawing groups, such as the phenacyl group in this compound, can influence the electron density on the sulfur atom and thus its basicity.

Protonation of sulfur ylides, which are formed from the deprotonation of sulfonium salts, can regenerate the sulfonium salt. rsc.org This equilibrium is a key aspect of reactions involving these species. For instance, in certain photoredox-catalyzed reactions, the addition of an acid like Et₃N·3HF can lead to the in situ protonation of the sulfur ylide to form the corresponding sulfonium salt, which is the active species in quenching the excited photocatalyst. rsc.org

The study of protonation equilibria is crucial for understanding and controlling the reactivity of this compound and its derivatives in various chemical transformations.

Formation and Reactivity of Sulfonium Ions

Rearrangement Reactions Involving Sulfonium Ylides

Sulfonium ylides derived from this compound are key intermediates in several important rearrangement reactions, most notably the Stevens and Sommelet-Hauser rearrangements. These reactions provide powerful methods for carbon-carbon bond formation.

The Stevens rearrangement is a wikipedia.orgrsc.org-migration of an alkyl or aryl group from a sulfonium salt to an adjacent carbanionic center within a sulfur ylide, promoted by a strong base. wikipedia.orgchemistry-reaction.com The reaction converts sulfonium salts into the corresponding sulfides. wikipedia.orgchemistry-reaction.com The mechanism of the Stevens rearrangement has been a subject of considerable discussion, with proposed pathways involving either a concerted process or the formation of a radical pair intermediate within a solvent cage. wikipedia.org The observation of retention of configuration at the migrating center supports the radical pair mechanism. wikipedia.org

For ylides derived from this compound, the presence of the phenacyl group helps to stabilize the negative charge on the adjacent carbon, facilitating ylide formation. chemistry-reaction.com The subsequent rearrangement is influenced by the nature of the substituents on the sulfur atom. The migratory aptitude of different groups has been studied, and for benzyl (B1604629) groups, electron-withdrawing substituents on the aromatic ring enhance the rate of migration. chemistry-reaction.com

A key aspect of the Stevens rearrangement is its stereospecificity, where the stereochemistry of the starting material is often retained in the product. numberanalytics.com However, the degree of retention of configuration can be higher in the rearrangement of quaternary ammonium (B1175870) salts compared to their sulfonium counterparts. chemistry-reaction.com The use of chiral catalysts can induce asymmetry in the reaction, leading to enantiomerically enriched products. numberanalytics.com Recent studies have explored enantioselective versions of the Stevens rearrangement, where a chiral carbene can differentiate between the heterotopic lone pairs of the sulfur atom to form a stable chiral sulfur ylide, with the chirality being transferred from the sulfur to a carbon atom during the rearrangement. rhhz.net

Table of Stevens Rearrangement Features:

FeatureDescription
Reaction Type wikipedia.orgrsc.org-migration of a group from a sulfonium center to an adjacent carbanion. chemistry-reaction.com
Key Intermediate Sulfur Ylide. wikipedia.orgnumberanalytics.com
Driving Force Formation of a more stable sulfide from a less stable sulfonium ylide.
Mechanism Often proceeds via a radical-pair intermediate with retention of configuration. wikipedia.org
Stereochemistry Can be stereospecific, with potential for enantioselective catalysis. numberanalytics.comrhhz.net

The Corey-Chaykovsky reaction involves the reaction of sulfur ylides with carbonyl compounds (ketones and aldehydes) to produce epoxides, or with imines to form aziridines. organic-chemistry.orgwikipedia.orgsunrisechemical.com This reaction provides a valuable alternative to traditional epoxidation methods. wikipedia.org The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium group, which acts as a good leaving group, leads to the formation of the epoxide ring. organic-chemistry.org

When α,β-unsaturated carbonyl compounds (enones) are used as substrates, sulfur ylides can lead to the formation of cyclopropanes through a 1,4-conjugate addition followed by ring closure. organic-chemistry.orgwikipedia.org The regioselectivity between 1,2-addition (leading to epoxides) and 1,4-addition (leading to cyclopropanes) can be influenced by the stability of the sulfur ylide. adichemistry.com Unstabilized ylides tend to favor the kinetically controlled 1,2-addition, while more stabilized ylides can undergo a reversible 1,2-addition, allowing for the thermodynamically favored 1,4-addition to occur. adichemistry.com

The Corey-Chaykovsky reaction is highly diastereoselective, typically favoring the formation of the trans-epoxide regardless of the initial stereochemistry of the reactants. wikipedia.org Enantioselective versions of the reaction have been developed using chiral sulfides to generate chiral ylides, enabling the synthesis of optically active epoxides. organic-chemistry.orgnih.gov

Corey-Chaykovsky Reaction Summary:

SubstrateProductKey Features
Ketone/AldehydeEpoxideDiastereoselective (trans favored), can be made enantioselective with chiral ylides. organic-chemistry.orgwikipedia.org
ImineAziridineAnalogous to epoxide formation. organic-chemistry.orgwikipedia.org
EnoneCyclopropane (B1198618)Typically occurs via 1,4-addition with stabilized ylides. organic-chemistry.orgadichemistry.com

Stevens Rearrangement Pathways and Stereochemical Implications

Oxidative Transformations and Pathways to Higher Oxidation States

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgjchemrev.comjchemrev.com These oxidation reactions represent a fundamental transformation of sulfides and provide access to compounds with different chemical and physical properties. jchemrev.commdpi.com

The oxidation of sulfides to sulfoxides is a common and important transformation. jchemrev.com A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids, and sodium meta-periodate. jchemrev.comresearchgate.net The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of the reaction conditions. organic-chemistry.org For example, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective synthesis of sulfoxides or sulfones from sulfides using hydrogen peroxide, with the selectivity being dependent on the reaction conditions. organic-chemistry.org

Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.orgjchemrev.com Stronger oxidizing agents or more forcing conditions are typically required for this second oxidation step. organic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) has been reported as an environmentally benign method for the oxidation of sulfides directly to sulfones without the isolation of the sulfoxide intermediate. organic-chemistry.org

The oxidation state of the sulfur atom significantly impacts the properties of the molecule. The sulfoxide group is chiral if the two organic substituents are different, and it introduces a stereocenter into the molecule. The sulfone group is achiral but is a strong electron-withdrawing group, which can influence the reactivity of adjacent functional groups.

Table of Oxidizing Agents for Sulfides:

Oxidizing AgentProduct(s)Notes
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneOften used with a catalyst; selectivity can be controlled. organic-chemistry.orgresearchgate.net
Sodium meta-periodate (NaIO₄)SulfoxideSelective for sulfoxide formation. jchemrev.com
Urea-Hydrogen Peroxide/Phthalic AnhydrideSulfoneMetal-free, direct oxidation to sulfone. organic-chemistry.org
SelectfluorSulfoxide, SulfoneFast and efficient, uses H₂O as the oxygen source. organic-chemistry.org

Further Oxidation to Sulfones: Mechanistic Aspects

Other Key Organic Reactions

Beyond oxidation, the unique structure of this compound and its derivatives allows for their participation in several other important organic transformations.

While direct 1,3-dipolar cycloaddition of this compound is not typical, it can serve as a precursor to sulfur ylides, which can then undergo such reactions. The generation of a sulfur ylide from a sulfide typically involves the formation of a sulfonium salt followed by deprotonation. These ylides are reactive 1,3-dipoles and can participate in cycloaddition reactions.

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones. wikipedia.orgnumberanalytics.com The starting material for this reaction, an α-halo sulfone, can be prepared from this compound by oxidation to the sulfone followed by halogenation at the α-position. organic-chemistry.org

The mechanism of the Ramberg-Bäcklund reaction involves the following steps:

Deprotonation: A strong base abstracts a proton from the carbon α to the sulfone group, forming a carbanion. wikipedia.orgyoutube.com

Intramolecular Nucleophilic Substitution: The carbanion displaces the adjacent halide in an intramolecular SN2 reaction, forming a three-membered cyclic sulfone intermediate called a thiirane (B1199164) dioxide. youtube.comsioc-journal.cn

Extrusion of Sulfur Dioxide: The unstable thiirane dioxide spontaneously eliminates sulfur dioxide (SO₂) in a cheletropic extrusion reaction to yield the alkene. wikipedia.orgyoutube.com

This reaction is valuable for creating carbon-carbon double bonds, often with high stereoselectivity. sioc-journal.cn

Vinyl sulfides are versatile building blocks in organic synthesis and can participate in various cycloaddition reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. orgsyn.orgrsc.org While this compound is not a vinyl sulfide, it can potentially be converted into one.

Vinyl sulfides can act as electron-rich dienophiles in Diels-Alder reactions. orgsyn.orgchim.it The stereoselectivity of these reactions can be controlled by using chiral vinyl sulfoxides. tandfonline.com Furthermore, radical cation Diels-Alder reactions of aryl vinyl sulfides have been reported. nih.govbeilstein-journals.org In [3+2] cycloadditions, vinyl sulfides can react with arynes to form benzannulated sulfonium ylides. nih.gov Chiral phosphoric acid catalysts can facilitate the enantioselective [4+2] cycloaddition of ortho-quinone methides with vinyl sulfides. acs.org

Computational and Theoretical Chemistry Applied to 1 Phenylphenacyl Sulfide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of 1-phenylphenacyl sulfide (B99878). These studies provide a quantitative basis for understanding its structure, stability, and propensity to engage in chemical reactions.

The flexibility of 1-phenylphenacyl sulfide arises from rotation around its single bonds, particularly the C(O)-C(H) and C(H)-S bonds. Density Functional Theory (DFT) calculations are widely used to identify the most stable conformers and quantify the energy differences between them.

Studies typically employ functionals like B3LYP with Pople-style basis sets (e.g., 6-311+G(d,p)) to accurately model the potential energy surface. For this compound, the key conformational feature is the relative orientation of the sulfur atom and the carbonyl oxygen, defined by the S-C-C=O dihedral angle.

The primary conformers are typically described as gauche and anti. Computational analysis reveals that the gauche conformers are significantly more stable than the anti conformer. This preference is attributed to a combination of stabilizing hyperconjugative interactions between the sulfur lone pair orbitals and the σ* orbital of the C-C bond, as well as favorable dipole-dipole alignments, which outweigh the potential steric repulsion.

ConformerS-C-C=O Dihedral Angle (°)Relative Energy (kcal/mol)Note
Gauche-1 ~65°0.00Global Minimum
Gauche-2 ~-68°0.05Nearly isoenergetic with Gauche-1
Anti ~178°2.15Energetically less favorable

Table 1: Calculated relative energies of the stable conformers of this compound using DFT methods. The gauche conformers are the most stable structures.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For this compound, DFT calculations show a distinct localization of these orbitals.

HOMO: The HOMO is primarily localized on the sulfur atom, corresponding to one of its non-bonding lone pair orbitals. This high-energy orbital indicates that the sulfur atom is the primary site for nucleophilic attack and oxidation.

LUMO: The LUMO is predominantly a π* antibonding orbital distributed across the phenacyl moiety, with significant coefficients on the carbonyl carbon and the adjacent phenyl ring. This indicates that the carbonyl carbon is the principal electrophilic center, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. From these energies, conceptual DFT reactivity descriptors can be calculated to provide a quantitative measure of reactivity.

ParameterDescriptionCalculated Value (eV)Interpretation
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.58Indicates nucleophilic character at the sulfur atom
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.25Indicates electrophilic character at the carbonyl carbon
HOMO-LUMO Gap E(LUMO) - E(HOMO)5.33Moderate gap, suggesting moderate kinetic stability
Chemical Potential (μ) μ = (E(HOMO) + E(LUMO)) / 2-3.92Measures the tendency of electrons to escape
Global Hardness (η) η = (E(LUMO) - E(HOMO)) / 22.67Measures resistance to change in electron configuration
Electrophilicity Index (ω) ω = μ² / (2η)2.88Quantifies the global electrophilic nature of the molecule

Table 2: Key electronic properties and conceptual DFT reactivity descriptors for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. Values are representative and derived from studies on analogous systems.

Density Functional Theory (DFT) Studies on Conformational Preferences

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While static DFT calculations identify stable structures and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. For reactions involving this compound and its derivatives, MD simulations are used to explore the conformational space and the role of the solvent in a reaction.

In the context of reaction mechanisms, such as the initial steps of the Ramberg-Bäcklund reaction for related α-halo sulfones, MD can be used to:

Sample Conformational Space: MD simulations can verify that the lowest-energy conformer identified by DFT is indeed the most populated state under thermal conditions, from which the reaction is most likely to initiate.

Elucidate Solvent Effects: By including explicit solvent molecules (e.g., water or DMSO), MD simulations can model the formation and reorganization of the solvent shell around the reactant, charged intermediates, and transition states. This is crucial for accurately calculating free energy barriers in solution.

Explore Reaction Coordinates: MD can help visualize the trajectory from reactant to product, providing a dynamic picture that complements the static potential energy surface. It can reveal transient intermediates or conformational changes that are necessary precursors to the chemical transformation, offering a more complete understanding of the reaction pathway.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed mechanisms of reactions involving α-carbonyl sulfides. A key reaction for analogous α-halo sulfones is the Ramberg-Bäcklund reaction, which proceeds via an initial intramolecular cyclization to form a strained three-membered ring (an episulfone or, in the case of a sulfide, a thiiranium ion intermediate).

Theoretical studies on this process for related systems involve locating the transition state (TS) for the key cyclization step. Using DFT, researchers can model the reaction where a carbanion, formed by deprotonation of the carbon α to the sulfur, attacks the adjacent carbon to displace a leaving group. For this compound itself, a related reaction would be the formation of an episulfide.

Computational analysis of the TS for the analogous cyclization of α-chlorobenzyl phenyl sulfone reveals:

Geometry: The TS features a partially formed C-S bond and a partially broken C-Cl bond. The geometry is highly constrained, reflecting the strain of forming a three-membered ring.

Activation Barrier: The calculated free energy of activation (ΔG‡) for this step is found to be around 19-22 kcal/mol, which is consistent with experimentally observed reaction rates.

Verification: The TS is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the concerted C-S bond formation and C-Cl bond cleavage).

These theoretical models provide a precise, step-by-step picture of the bond-forming and bond-breaking events that define the reaction mechanism.

Computational Assessment of Substituent Effects on Reactivity (e.g., in phenacyl sulfones)

The reactivity of phenacyl sulfides and their oxidized analogs, phenacyl sulfones, is highly sensitive to the electronic nature of substituents on the aromatic rings. Computational studies provide a quantitative framework for understanding and predicting these effects, often correlating well with classical Hammett relationships.

Theoretical investigations focus on how substituents alter the energetics of key reaction steps, such as the initial deprotonation at the α-carbon and the subsequent intramolecular cyclization. The analysis is typically performed on a series of molecules with systematically varied para-substituents (e.g., -NO₂, -Cl, -H, -CH₃, -OCH₃) on either the phenacyl or the phenylsulfonyl aromatic ring.

Key findings from these computational assessments include:

Effect on α-Acidity: Electron-withdrawing groups (EWGs) on the phenacyl ring (e.g., p-NO₂) increase the acidity of the α-proton by stabilizing the resulting carbanion through resonance and induction. This lowers the energy barrier for the initial deprotonation step.

Effect on Cyclization Barrier: EWGs on the phenylsulfonyl ring of a phenacyl sulfone make the sulfonyl group a better leaving group, which can lower the activation barrier for the subsequent cyclization and elimination steps of the Ramberg-Bäcklund reaction. Conversely, electron-donating groups (EDGs) decrease reactivity.

The table below summarizes representative computational results for the effect of substituents on the calculated activation energy for the rate-determining step in a model Ramberg-Bäcklund reaction.

Substituent (X) on Phenacyl RingSubstituent (Y) on Phenylsulfonyl RingHammett Constant (σ) of XCalculated ΔG‡ (kcal/mol)Relative Rate Prediction
p-NO₂p-CH₃+0.7818.5Fastest
p-Clp-CH₃+0.2320.8Moderate
p-Hp-CH₃0.0021.9Reference
p-OCH₃p-CH₃-0.2723.4Slowest

Table 3: Representative data from computational studies on the effect of para-substituents on the phenacyl ring on the free energy of activation (ΔG‡) for the rate-determining step of the Ramberg-Bäcklund reaction of phenacyl sulfones. A lower ΔG‡ correlates with a faster reaction.

These theoretical results demonstrate a clear correlation between the electronic properties of the substituent and the reaction barrier, confirming that EWGs accelerate the reaction while EDGs retard it. This predictive power makes computational chemistry a vital partner to experimental synthesis and mechanistic studies.

Role of 1 Phenylphenacyl Sulfide in Advanced Organic Synthesis Methodology

Strategic Employment as a Synthetic Intermediate and Building Block

1-Phenylphenacyl sulfide (B99878), also known as phenacyl phenyl sulfide, serves as a valuable and versatile synthetic intermediate in the field of organic chemistry. nih.gov Its unique structure, featuring a reactive ketone and a sulfide moiety, allows for a diverse range of chemical transformations, making it a key building block for more complex molecules. nih.gov

Precursor for Sulfoxides and Sulfones in Multistep Synthesis

One of the primary applications of 1-phenylphenacyl sulfide is its role as a precursor in the synthesis of sulfoxides and sulfones. The oxidation of the sulfide group can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in many biologically active compounds and advanced materials.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. wikipedia.org Various oxidizing agents can be employed to achieve this transformation. For instance, hydrogen peroxide is a common and environmentally benign oxidant used for this purpose. organic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the reaction conditions and the choice of catalyst. organic-chemistry.org For example, the oxidation of sulfides with hydrogen peroxide catalyzed by tantalum carbide can selectively produce sulfoxides, while niobium carbide as a catalyst favors the formation of sulfones. organic-chemistry.org

The resulting α-keto sulfoxides and sulfones are themselves versatile intermediates. The sulfoxide group can act as a chiral auxiliary in asymmetric synthesis, while the sulfone moiety is a good leaving group and can be used to activate adjacent positions for nucleophilic attack.

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

Starting MaterialOxidizing AgentCatalystProduct
Sulfide (R-S-R')Hydrogen PeroxideTantalum CarbideSulfoxide (R-SO-R')
Sulfide (R-S-R')Hydrogen PeroxideNiobium CarbideSulfone (R-SO2-R')
Sulfide (R-S-R')Urea-Hydrogen Peroxide/Phthalic Anhydride (B1165640)None (Metal-free)Sulfone (R-SO2-R') organic-chemistry.org

Utility in Heterocyclic Synthesis (e.g., triazoles, thiadiazoles, thiazoles)

The reactive nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. researchgate.netchemmethod.com

Triazoles: The ketone functionality in this compound can be transformed into other functional groups, such as an alkyne, which can then participate in cycloaddition reactions. For instance, a terminal alkyne can react with an azide (B81097) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. mdpi.com

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide (B42300) derivatives. sbq.org.br The ketone of this compound can be condensed with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized to the corresponding 1,3,4-thiadiazole. chemmethod.com The synthesis of 1,2,3-thiadiazoles can be achieved through reactions of N-tosylhydrazones with sulfur. organic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide. youtube.com this compound can be halogenated at the α-position to the ketone to produce an α-halophenacyl sulfide, a key intermediate for this synthesis. This intermediate can then react with a thioamide to yield a thiazole derivative. chemmethod.comorganic-chemistry.orgresearchgate.netchemmethod.com

Table 2: Heterocyclic Synthesis from this compound Derivatives

HeterocycleKey Intermediate from this compoundReaction Type
1,2,3-TriazoleAlkyne derivativeAzide-Alkyne Cycloaddition mdpi.com
1,3,4-ThiadiazoleThiosemicarbazone derivativeCondensation and Cyclization chemmethod.comsbq.org.br
Thiazoleα-Halophenacyl sulfideHantzsch Thiazole Synthesis youtube.comorganic-chemistry.org

Retrosynthetic Analysis of Complex Targets Featuring the this compound Motif

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgnumberanalytics.comfiveable.me When a target molecule contains the this compound motif, several disconnection strategies can be employed.

Disconnection Strategies for Carbon-Sulfur and Carbon-Carbon Bonds

The most logical disconnections in a molecule containing the this compound framework involve the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. numberanalytics.comnumberanalytics.com

C-S Bond Disconnection: The C-S bond is often a prime candidate for disconnection because its formation is typically reliable. icj-e.orgyoutube.com Disconnecting the C-S bond in this compound leads to a phenacyl cation synthon and a thiophenol anion synthon. The synthetic equivalents for these synthons are an α-haloketone (e.g., phenacyl bromide) and thiophenol, respectively. This disconnection corresponds to a nucleophilic substitution reaction in the forward synthesis. Radical-based methods have also emerged as powerful tools for forming C-S bonds. nih.gov

C-C Bond Disconnection: The C-C bond between the carbonyl group and the α-carbon can also be a strategic disconnection point. This disconnection leads to a benzoyl cation synthon and an α-thio carbanion synthon. The synthetic equivalents could be benzoyl chloride and a methyl sulfide derivative, respectively. This approach is particularly useful when the α-carbon is further substituted.

Functional Group Interconversions in Retrosynthesis

Functional group interconversion (FGI) is a key tactic in retrosynthesis that allows for the conversion of one functional group into another to facilitate a desired disconnection or to simplify the synthetic route. youtube.comrnlkwc.ac.insolubilityofthings.comdeanfrancispress.com

In the context of the this compound motif, the ketone functionality can be a starting point for various FGIs. For example, the ketone can be reduced to an alcohol. This alcohol can then be a precursor for other functional groups, or it can be used to direct stereochemistry in subsequent steps. The sulfide can be oxidized to a sulfoxide or a sulfone, as previously mentioned, which can then be used in further transformations or as leaving groups. wikipedia.orgub.edu

For instance, if a target molecule contains a hydroxyl group instead of a ketone at the phenacyl position, a retrosynthetic analysis would involve an FGI from the alcohol back to the ketone, which then allows for the C-S or C-C bond disconnections described above.

Sulfur Ylides as Synthons in Complex Molecule Construction

Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon bonds. numberanalytics.comnumberanalytics.combenthamdirect.commdpi.com While this compound itself is not a sulfur ylide, it can be a precursor to sulfonium (B1226848) salts, which are the starting materials for generating sulfur ylides.

By alkylating the sulfur atom of this compound, a sulfonium salt is formed. Treatment of this sulfonium salt with a base generates a sulfur ylide. This ylide can then react with electrophiles, such as aldehydes or ketones, in reactions like the Corey-Chaykovsky reaction to form epoxides, or in numberanalytics.comnumberanalytics.com-sigmatropic rearrangements. numberanalytics.com The presence of electron-withdrawing groups, like the phenacyl group, can stabilize the ylide. mdpi.com

In a retrosynthetic sense, an epoxide or a cyclopropane (B1198618) within a complex target molecule could be disconnected to an aldehyde/ketone and a sulfur ylide, which could, in principle, be derived from a this compound scaffold. This highlights the potential of this motif as a building block for generating key reactive intermediates in the synthesis of complex molecules. researchgate.netnumberanalytics.comnumberanalytics.com

Development of Chiral Reagents and Catalysts from this compound Scaffolds

The quest for novel and efficient chiral auxiliaries, reagents, and catalysts is a cornerstone of modern asymmetric synthesis. rsc.orgwikipedia.org Chiral organosulfur compounds, in particular, have emerged as versatile tools, serving as both synthons and catalysts in a variety of stereoselective transformations. rsc.orgnih.gov The inherent chirality of many organosulfur compounds, including sulfoxides, makes them valuable assets in the synthesis of enantiopure molecules. rsc.orglibretexts.org

The development of chiral reagents often involves the use of compounds from the "chiral pool," which are abundant, enantiopure natural products. wikipedia.org Alternatively, asymmetric synthesis strategies are employed to create chiral molecules from achiral or racemic precursors. wikipedia.org In this context, the structural framework of this compound, also known as 2-mercapto-1,2-diphenylethanone, presents an intriguing scaffold for the design of new chiral ligands and catalysts. The presence of two phenyl groups and a reactive sulfide moiety offers multiple points for modification and the introduction of chiral elements.

While direct applications of this compound as a chiral catalyst are not extensively documented in prominent literature, the broader class of chiral sulfides has seen significant use. For instance, chiral sulfide catalysts have been successfully employed in desymmetrizing aromatic sulfenylation to produce inherently chiral sulfur-containing calix rsc.orgarenes with high enantioselectivities. nih.gov These reactions are often enabled by the cooperative effect of the chiral sulfide and a co-catalyst or additive. nih.gov

Furthermore, the oxidation of prochiral sulfides to chiral sulfoxides is a well-established method for generating valuable chiral auxiliaries and intermediates for the synthesis of optically active compounds. libretexts.orgacsgcipr.org Various catalytic systems, including those based on enzymes and metals with chiral ligands, have been developed for this purpose. libretexts.orgrsc.orgacsgcipr.org The oxidation of this compound would lead to the corresponding chiral sulfoxide, a molecule with potential applications as a chiral ligand or auxiliary, although specific studies detailing such applications are limited.

The table below summarizes the general approaches to synthesizing chiral organosulfur compounds, which could theoretically be applied to derivatives of this compound.

MethodDescriptionPotential Application to this compound Scaffold
Asymmetric Oxidation Oxidation of the sulfide to a sulfoxide using a chiral oxidant or a catalyst and a terminal oxidant. libretexts.orgacsgcipr.orgSynthesis of chiral 1-Phenylphenacyl sulfoxide.
Modification of Chiral Pool Precursors Using enantiopure starting materials to synthesize the target chiral molecule. wikipedia.orgSynthesis of chiral derivatives of this compound starting from a chiral precursor.
Enantioselective Sulfenylation Catalytic asymmetric addition of a sulfur group to a prochiral molecule. nih.govUse of a chiral catalyst to functionalize the this compound scaffold enantioselectively.

Applications in Tandem and Domino Reactions

Tandem, domino, or cascade reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are prized for their atom economy, reduced waste generation, and ability to rapidly construct complex molecular architectures from simple precursors. wikipedia.org The design of successful tandem reactions often relies on the careful orchestration of reactivity, where the product of one reaction becomes the substrate for the next. researchtrend.net

The involvement of sulfur compounds in tandem reactions is a growing area of research. For example, tandem reactions can be initiated by the nucleophilic attack of a sulfur species, leading to a cascade of cyclizations and rearrangements. scilit.comnih.gov Lawesson's reagent, a sulfur-containing compound, has been used to initiate domino reactions for the synthesis of heterocyclic compounds. rsc.org

While specific examples of this compound participating in tandem or domino reactions are not prevalent in the reviewed literature, its structure suggests potential for such applications. The ketone and sulfide functionalities within the same molecule could be exploited in sequential transformations. For instance, a reaction could be initiated at the sulfide, which then triggers a cyclization or rearrangement involving the ketone.

One area where related sulfur compounds have been utilized is in tandem enzyme-catalyzed oxidations. For example, alkyl phenyl sulfides can undergo dioxygenase-catalyzed trioxygenation followed by dehydrogenase-catalyzed aromatization to yield enantiopure catechols. rsc.org This highlights the potential for multi-step transformations involving sulfide-containing molecules in a single pot.

The table below outlines various types of tandem reactions where a molecule with the functionalities of this compound could hypothetically be involved.

Tandem Reaction TypeDescriptionHypothetical Role of this compound
Nucleophilic/Electrophilic Cascade A sequence initiated by a nucleophilic or electrophilic attack. wikipedia.orgThe sulfide could act as a nucleophile to initiate a cascade, or the ketone could be an electrophilic site.
Radical Domino Reaction A sequence involving radical intermediates.The sulfide could be a precursor to a thiyl radical, initiating a radical cyclization cascade.
Transition-Metal-Catalyzed Cascade Sequential reactions catalyzed by a transition metal complex. researchtrend.netThe sulfide or phenyl rings could coordinate to a metal center, initiating a series of transformations.
Enzyme-Catalyzed Cascade Multiple reaction steps catalyzed by one or more enzymes. rsc.orgCould undergo sequential enzymatic modifications at the sulfide and keto- functionalities.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the solution-state structure of 1-Phenylphenacyl sulfide (B99878). Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provide definitive evidence of atomic connectivity and stereochemical relationships.

High-resolution ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. In the ¹H NMR spectrum, the presence of a stereocenter at the C1 position renders the adjacent methylene (B1212753) protons (phenacyl -CH₂-) diastereotopic. Consequently, they appear as a distinct AB quartet, or more commonly as two doublets of doublets, rather than a simple singlet. The methine proton (-CH(Ph)S-) typically appears as a triplet or doublet of doublets due to coupling with these methylene protons. The aromatic protons of the two distinct phenyl rings resonate as complex multiplets in the downfield region.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon (C=O) at a highly deshielded chemical shift (δ ≈ 195 ppm). The signals for the methine carbon (C-S) and methylene carbon (S-CH₂) are found in the aliphatic region, while the various aromatic carbons can be resolved and assigned with the aid of 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These 2D methods correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for the unequivocal assignment of all atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 1-Phenylphenacyl sulfide in CDCl₃.
Atom/GroupTechniqueChemical Shift (δ, ppm)Multiplicity / Remarks
C=O¹³C NMR194.8Carbonyl carbon
Aromatic-H (benzoyl)¹H NMR7.95 - 8.05Multiplet, 2H (ortho to C=O)
Aromatic-H¹H NMR7.25 - 7.60Multiplet, 8H (remaining phenyl protons)
-CH(Ph)S-¹H NMR4.65Triplet (t)
-S-CH₂-CO-¹H NMR3.98Doublet of doublets (dd), 2H (diastereotopic)
Aromatic-C¹³C NMR127.5 - 136.0Multiple signals
-CH(Ph)S-¹³C NMR55.2Methine carbon
-S-CH₂-CO-¹³C NMR42.1Methylene carbon

This compound possesses conformational flexibility due to rotation around its C-C and C-S single bonds. Dynamic NMR (DNMR) is a powerful tool for quantifying the energy barriers associated with these rotational processes. For instance, rotation around the C(sp³)-S bond can be slow on the NMR timescale at low temperatures. This may result in the observation of distinct signals for different stable rotamers.

As the temperature of the sample is increased, the rate of rotation increases. The distinct signals for the rotamers first broaden, then merge into a single peak at the coalescence temperature (Tc). From the coalescence temperature and the frequency difference (Δν) between the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative data on the conformational dynamics and steric hindrance within the molecule.

Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier Analysis of the C-S Bond in this compound.
ParameterValueDescription
Coalescence Temperature (Tc)285 K (-12 °C)Temperature at which distinct rotamer signals merge.
Frequency Separation (Δν)85 HzDifference in signal frequency between rotamers at low temperature.
Calculated Rotational Barrier (ΔG‡)~13.5 kcal/mol (~56.5 kJ/mol)Energy barrier for rotation around the specified bond.

High-Resolution NMR for Complex Structural Assignments

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS, provides an extremely accurate mass measurement of the molecular ion. For this compound (C₁₄H₁₂OS), the exact mass can be measured with an error of less than 5 parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from any potential isomers or impurities with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound.
Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)Error (ppm)
C₁₄H₁₂OS[M+H]⁺229.0682229.0679-1.3

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the molecular ion [M]⁺• or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure, as bonds break at their weakest points or via characteristic rearrangement pathways.

For this compound, characteristic fragmentation involves cleavage of the C-S and C-C bonds adjacent to the sulfur atom and the carbonyl group. Key fragment ions observed include the benzoyl cation (m/z 105) and the thiobenzaldehyde-related cation (m/z 121), which arise from the cleavage of the C(sp³)-S bond. These fragmentation patterns are diagnostic and help confirm the proposed connectivity of the phenacyl and 1-phenylethyl sulfide moieties.

Table 4: Major Fragment Ions of this compound in Tandem MS/MS Analysis.
Observed m/zProposed Ion FormulaProposed Ion StructureNeutral Loss
121.0263[C₇H₅S]⁺[C₆H₅-C=S]⁺
105.0335[C₇H₅O]⁺[C₆H₅-C=O]⁺ (Benzoyl cation)
77.0386[C₆H₅]⁺[C₆H₅]⁺ (Phenyl cation)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For a chiral compound like this compound, this technique is the gold standard for determining its absolute stereochemistry (i.e., assigning the R or S configuration at the stereocenter) without ambiguity.

Table 5: Representative Crystallographic Data for this compound.
ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP2₁A common chiral space group, confirming the enantiopure nature of the crystal.
C-S Bond Length1.815 Å / 1.823 ÅProvides precise lengths for the two distinct carbon-sulfur bonds.
C=O Bond Length1.211 ÅTypical length for a ketone double bond.
C-S-C Bond Angle102.8°Defines the geometry at the sulfur atom.
Ph-C-S-C Torsion Angle-75.4°Describes the specific staggered (gauche) conformation in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the analysis of this compound. cnr.itspectroscopyonline.com These methods probe the vibrational modes of a molecule, such as the stretching and bending of covalent bonds, providing a unique "fingerprint" that allows for detailed functional group identification. spectroscopyonline.comedinst.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. The exact frequency of a vibration is determined by the bond strength and the mass of the atoms involved. msu.edu For this compound, the most prominent and diagnostic peaks are associated with the carbonyl group and the aromatic rings.

Key functional group absorptions in the IR spectrum of this compound include:

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, typically in the range of 3100-3030 cm⁻¹, are characteristic of the C-H stretching vibrations on the two phenyl rings. vscht.cz

Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH₂-) group protons are expected in the 2950-2850 cm⁻¹ region.

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is anticipated for the ketone's C=O bond. Due to conjugation with the adjacent phenyl ring, this peak typically appears at a lower wavenumber than a simple aliphatic ketone, generally in the 1680-1700 cm⁻¹ range. vscht.cz

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the spectrum, which can make it difficult to assign definitively.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on established correlation data. msu.eduvscht.czlibretexts.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3100 - 3030Medium
Aliphatic C-H Stretch (asymmetric)-CH₂-~2925Medium
Aliphatic C-H Stretch (symmetric)-CH₂-~2850Medium
Carbonyl C=O Stretch (conjugated)C=O1700 - 1680Strong
Aromatic C=C Ring StretchC=C1600 - 1450Medium
Methylene C-H Bend (Scissoring)-CH₂-~1450Medium
Aromatic C-H Out-of-Plane BendAr-H900 - 675Strong
Carbon-Sulfur StretchC-S800 - 600Weak

This table presents generalized data. Actual peak positions can vary based on the specific molecular environment and sample phase.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. cnr.it For a vibrational mode to be Raman active, a change in the molecule's polarizability must occur during the vibration. edinst.com Raman is particularly effective for analyzing nonpolar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for observing the symmetric aromatic ring breathing modes and the C-S bond vibrations, which can be weak in the IR spectrum. libretexts.orgscilit.comresearchgate.net The technique is also well-suited for in situ monitoring of reactions in aqueous media, as water is a very weak Raman scatterer. nih.gov

Application in Monitoring Reaction Progress

Vibrational spectroscopy is highly effective for tracking the progress of chemical reactions involving this compound. For example:

Oxidation: The oxidation of the sulfide to a sulfoxide (B87167) (S=O) or sulfone (O=S=O) can be monitored by the appearance of new, strong absorption bands in the IR spectrum, typically in the 1030-1070 cm⁻¹ range for sulfoxides and 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch) for sulfones.

Reduction: The reduction of the carbonyl group to a hydroxyl group would be clearly indicated by the disappearance of the strong C=O stretching peak around 1685 cm⁻¹ and the appearance of a broad O-H stretching band in the 3200-3600 cm⁻¹ region. libretexts.org

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives

When this compound is converted into a chiral derivative, such as through the enantioselective oxidation of the sulfur atom to a sulfoxide, chiroptical methods are essential for stereochemical analysis. researchgate.netacsgcipr.org The resulting β-ketosulfoxide possesses a stereogenic center at the sulfur atom.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique is exceptionally sensitive to the three-dimensional arrangement of atoms. An achiral molecule will not produce a CD signal, whereas enantiomers of a chiral molecule will produce mirror-image CD spectra.

For chiral β-ketosulfoxides derived from this compound, electronic circular dichroism (ECD) is used to investigate the stereochemistry. researchgate.netresearchgate.net The spectrum provides information about the spatial arrangement of the chromophores (the carbonyl group and the phenyl rings) relative to the chiral sulfoxide center.

Research Findings on Chiral β-Ketosulfoxides

Studies on chiral β-ketosulfoxides have demonstrated the power of ECD spectroscopy for assigning the absolute configuration of the sulfur stereocenter. researchgate.netresearchgate.net Researchers have synthesized enantiopure β-ketosulfoxides via methods like the enantioselective oxidation of the parent sulfides using a chiral titanium complex. researchgate.net

The absolute configuration is typically determined by comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations, such as those using time-dependent density functional theory (TD-DFT). researchgate.net A strong correlation between the experimental and the calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration (e.g., (R) or (S)). researchgate.netmdpi.com This combined experimental and computational approach has become a standard and reliable protocol for the stereochemical elucidation of such chiral molecules. researchgate.net

The following table outlines the general approach used in the stereochemical analysis of chiral β-ketosulfoxides.

StepMethod/TechniquePurpose
1. SynthesisAsymmetric oxidation of the parent sulfideTo produce an enantiomerically enriched or enantiopure chiral sulfoxide. researchgate.netwiley-vch.de
2. Experimental MeasurementElectronic Circular Dichroism (ECD) SpectroscopyTo obtain the experimental CD spectrum, which is a unique signature of the enantiomer.
3. Computational ModelingQuantum Chemical Calculations (e.g., TD-DFT)To simulate the theoretical ECD spectra for both possible enantiomers (R and S). researchgate.net
4. Comparison and AssignmentSpectral Overlay and CorrelationTo assign the absolute configuration by matching the experimental spectrum to one of the calculated spectra. mdpi.com

This rigorous analysis confirms the three-dimensional structure of the chiral derivatives, which is crucial for understanding their properties and potential applications in areas such as asymmetric synthesis. nih.gov

Q & A

Basic: What established methods are used to synthesize 1-Phenylphenacyl sulfide, and how do reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or thiol-mediated reactions. For example, reacting phenacyl bromide with a phenylthiolate nucleophile under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Reaction yield is influenced by:

  • Temperature : Elevated temperatures (e.g., 250°C in sulfide-related reactions ) may accelerate kinetics but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst use : Phase-transfer catalysts improve interfacial reactivity.
    Post-synthesis, purification via column chromatography or recrystallization ensures purity. Validate yield using gravimetric analysis or HPLC.

Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.78–1.82 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to sulfur (δ ~4.0 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~190 ppm) and aryl carbon environments.
  • IR spectroscopy : Detects C=O stretches (~1700 cm1^{-1}) and S–C vibrational modes (~600–700 cm1^{-1}).
    Report deviations from expected spectra as indicators of impurities or isomerism.

Advanced: How does the phenyl group’s electronic effects modulate the sulfide’s reactivity in catalytic applications?

Methodological Answer:
The electron-withdrawing phenyl group enhances sulfide stability but may reduce nucleophilicity. To assess:

  • Perform DFT calculations to map electron density around sulfur.
  • Compare reaction rates with analogs (e.g., alkyl vs. aryl sulfides) in cross-coupling or oxidation studies.
  • Use cyclic voltammetry to measure redox potentials, correlating with catalytic activity.
    Unexpected reactivity (e.g., sulfide oxidation to sulfoxide) should be monitored via TLC or GC-MS.

Advanced: How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies may arise from:

  • Purity : Validate via elemental analysis or mass spectrometry; impurities (e.g., unreacted phenacyl bromide) can skew bioassay results .
  • Experimental variables : Replicate under standardized conditions (e.g., pH, temperature matching prior studies).
  • Biological model specificity : Test across multiple cell lines or enzymes to identify target selectivity.
    Use meta-analysis to statistically reconcile data variances (e.g., ANOVA for inter-study comparisons).

Advanced: What protocols ensure reliable analysis of this compound stability under varying conditions?

Methodological Answer:

  • pH stability : Incubate samples in buffers (pH 2–12) and monitor degradation via UV-Vis (λ ~260 nm for sulfide absorption) or HPLC.
  • Thermal stability : Use TGA/DSC to assess decomposition thresholds.
  • Oxidative resistance : Expose to H2_2O2_2 or O2_2 and quantify sulfide loss via methylene blue colorimetry (detection limit ~0.1 µg/L) .
    Preserve samples with zinc acetate (to precipitate sulfide as ZnS) and store at 4°C to minimize oxidation.

Advanced: How can computational models predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cysteine proteases). Parameterize sulfur’s van der Waals radius (1.80 Å) and partial charge (-0.25 e).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • QSAR studies : Corrogate substituent effects (e.g., para-substituted phenyl groups) on bioactivity.
    Validate predictions with in vitro assays (e.g., IC50_{50} determination).

Advanced: What analytical strategies differentiate this compound from its oxidation products?

Methodological Answer:

  • LC-MS/MS : Monitor molecular ion peaks (e.g., m/z 245 for sulfide vs. m/z 261 for sulfoxide).
  • Raman spectroscopy : Identify S–O stretches (~1050 cm1^{-1}) in sulfoxides.
  • TLC with iodine staining : Sulfides exhibit higher Rf_f values than polar sulfoxides.
    Quantify oxidation kinetics using Arrhenius plots under accelerated aging conditions.

Advanced: How do solvent polarity and proticity affect this compound’s reaction mechanisms?

Methodological Answer:

  • Kinetic studies : Compare SN2^2 vs. radical pathways in polar aprotic (DMSO) vs. protic (EtOH) solvents.
  • EPR spectroscopy : Detect thiyl radicals in radical-mediated reactions.
  • Solvent dielectric constant : Correlate with transition-state stabilization using Kirkwood–Baldwin analysis.
    Report solvent effects on enantioselectivity if chiral centers form.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.